

A Comprehensive Technical Guide to 2-Fluoro-6-(tributylstannyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-6-(tributylstannyl)pyridine

Cat. No.: B1317844

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2-fluoro-6-(tributylstannyl)pyridine**, a key organotin reagent and building block in modern organic synthesis. Its unique structure, combining a fluorinated pyridine ring with a reactive tributylstannyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Chemical Identity and Properties

2-Fluoro-6-(tributylstannyl)pyridine is a fluorinated heterocyclic organotin compound. The presence of a fluorine atom can significantly modulate the electronic properties and metabolic stability of resulting pharmaceutical compounds, while the tributylstannyl moiety serves as a versatile handle for cross-coupling reactions.^{[1][2]}

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	1025744-38-0	[3][4]
Molecular Formula	C ₁₇ H ₃₀ FNSn	[3][4]
Molecular Weight	386.14 g/mol	[3][4]
IUPAC Name	2-fluoro-6-(tributylstannyl)pyridine	
Appearance	Solid	[4]
SMILES	CCCC--INVALID-LINK--(CCCC)c1cccc(F)n1	[4]
InChI Key	REDITYHAUYWHPX-UHFFFAOYSA-N	[4]

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a tributyltin group.

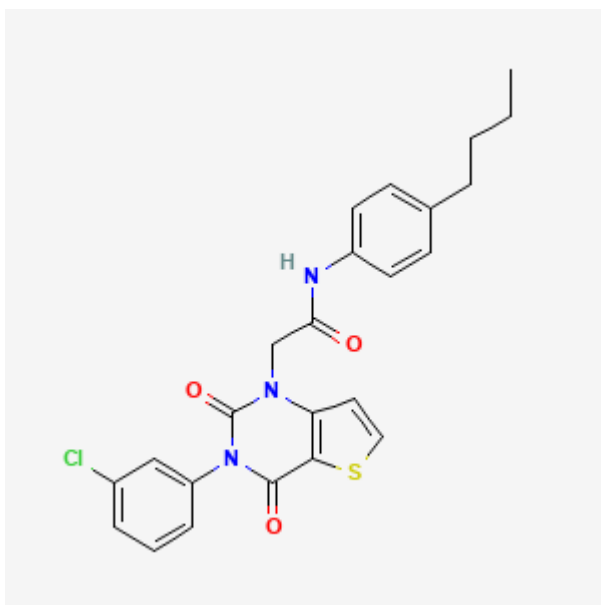


Figure 1. 2D Structure of 2-fluoro-6-(tributylstannyl)pyridine

Synthesis and Experimental Protocols

Organostannylpyridines are typically synthesized through the reaction of a lithiated pyridine derivative with a trialkyltin halide. The following is a representative experimental protocol for the synthesis of a similar compound, 2-(tributylstannyl)pyridine, which can be adapted for the synthesis of its fluorinated analog.

Protocol: Synthesis of 2-(Tributylstannyl)pyridine from 2-Bromopyridine[5]

Materials:

- 2-Bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane solution (e.g., 2.5 M)
- Tributyltin chloride (Bu_3SnCl)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- A reaction flask is charged with 2-bromopyridine (1 equivalent). The flask is made inert by evacuating and backfilling with nitrogen gas three times.[5]
- Anhydrous THF is added to the flask, and the solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.[5]

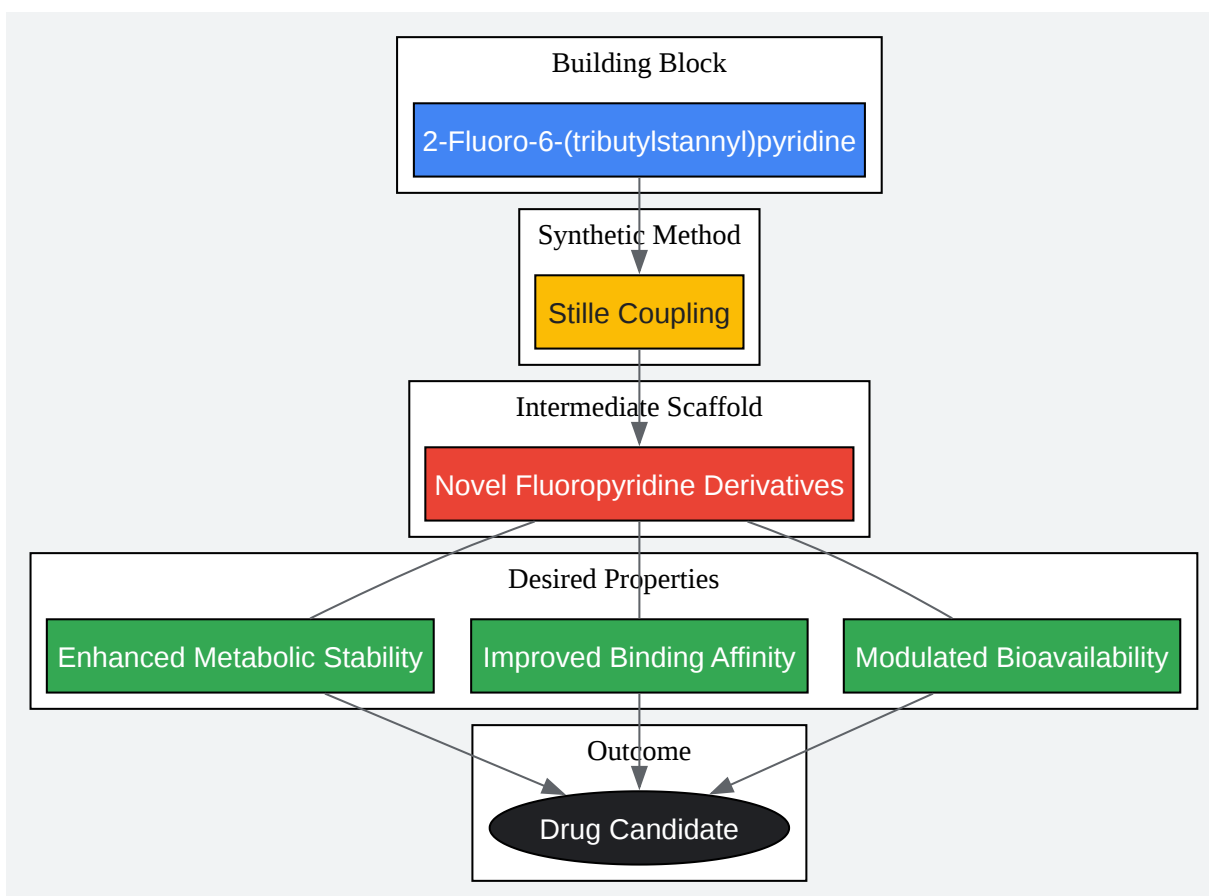
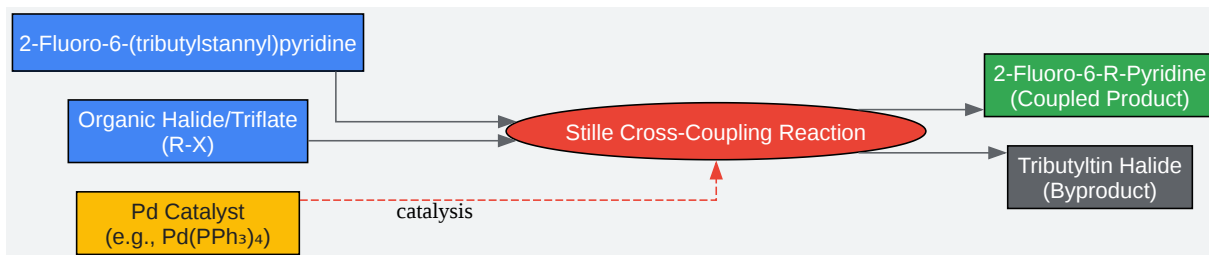
- n-Butyllithium solution (1.0-1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The mixture is stirred for 30-60 minutes at this temperature.[5]
- Tributyltin chloride (1.0-1.1 equivalents) is then added slowly to the reaction mixture at -78 °C.[5]
- The reaction is allowed to proceed for 1-3 hours at -78 °C, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional hour.[5]
- The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[5]
- The resulting crude residue is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(tributylstannyl)pyridine product.[6]

Expected Outcome: This procedure typically results in a high yield of the desired product.[5][6]

Applications in Research and Drug Development

The primary application of **2-fluoro-6-(tributylstannyl)pyridine** is as a reactant in palladium-catalyzed Stille cross-coupling reactions.[7] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other substituted pyridines.

The incorporation of a fluorinated pyridine moiety is a widely used strategy in drug discovery.[1] Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9] Therefore, this reagent serves as a critical starting material for synthesizing novel therapeutic agents targeting a wide range of diseases.[2][8]



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